Methyl 2,3,5-trifluorobenzoate
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Overview
Description
Methyl 2,3,5-trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trifluorobenzoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2,3,5-trifluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,5-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 2,3,5-trifluorobenzyl alcohol.
Oxidation: 2,3,5-trifluorobenzoic acid.
Scientific Research Applications
Methyl 2,3,5-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3,5-trifluorobenzoate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of specific enzymes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, or modulation of receptor functions.
Comparison with Similar Compounds
- Methyl 3,4,5-trifluorobenzoate
- Methyl 2,3,4-trifluorobenzoate
- Methyl 2,4,5-trifluorobenzoate
- Methyl 2,3,5,6-tetrafluorobenzoate
Comparison: Methyl 2,3,5-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of fluorine atoms at the 2, 3, and 5 positions can lead to different steric and electronic effects compared to other trifluorobenzoates. This makes it a valuable compound for studying the influence of fluorine substitution on chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 2,3,5-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGISBCCZGVQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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